Technical Documentation Center

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
  • CAS: 1225920-65-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol

Executive Summary & Chemical Context The compound [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol represents a "privileged scaffold" in medicinal chemistry, often utilized as a key intermediate in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The compound [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol represents a "privileged scaffold" in medicinal chemistry, often utilized as a key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antipsychotics. Its structure combines an electron-deficient pyridine ring, a solubilizing basic piperazine moiety, and a reactive hydroxymethyl handle.

Validating this structure is not merely an exercise in connectivity; it is a critical quality attribute (CQA). The steric congestion between the piperazine at position C2 and the hydroxymethyl group at position C3 can induce rotameric behavior, complicating NMR interpretation. This guide provides a rigorous, self-validating workflow for the unambiguous structural assignment of this molecule.

Structural Breakdown
  • Core: Pyridine Ring (Heteroaromatic).

  • Substituent A (C2): 4-Methylpiperazin-1-yl (Cyclic tertiary amine).

  • Substituent B (C3): Hydroxymethyl group (Primary alcohol).

Analytical Strategy & Workflow

To ensure scientific integrity, we employ a "Triangulation Strategy": Elemental Composition (HRMS), Functional Group Verification (IR), and Connectivity/Spatial Arrangement (NMR).

Diagram 1: Structural Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to final structural certification.

ElucidationWorkflow Sample Isolated Sample (Solid/Oil) HRMS HRMS (ESI+) Confirm Formula C11H17N3O Sample->HRMS Mass Check IR FT-IR Confirm Functional Groups (-OH, Pyridine C=N) Sample->IR NMR_1D 1D NMR (1H, 13C) Proton Count & Carbon Types HRMS->NMR_1D Pass IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) Connectivity & Regiochemistry NMR_1D->NMR_2D Assign Backbone Final Certified Structure [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol NMR_2D->Final Verify Regioisomer

Caption: A sequential, self-validating workflow ensuring that molecular weight, functional groups, and atomic connectivity are independently verified before final assignment.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and degree of unsaturation.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Theoretical Formula:

    
    
    
  • Exact Mass (M+H)+: 208.1444 Da.

  • Fragmentation Pattern (MS/MS):

    • Expect a fragment at m/z ~190 (Loss of

      
      , characteristic of benzylic-type alcohols).
      
    • Expect piperazine ring fragmentation ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary tool for elucidation. The proximity of the piperazine nitrogen to the pyridine nitrogen and the hydroxymethyl group creates specific shielding/deshielding effects.

Solvent Selection
  • Primary Choice: DMSO-d6 .

    • Reasoning: It slows proton exchange, allowing the observation of the hydroxyl (-OH) proton as a triplet (coupled to

      
      ) or broad singlet. This confirms the alcohol is intact and not oxidized to an aldehyde.
      
  • Secondary Choice:

    
    .
    
    • Reasoning: Better resolution if the piperazine ring shows broadening in DMSO due to viscosity or H-bonding.

1H NMR Assignment (Predicted Data)

Reference Frequency: 400 MHz or higher.

PositionTypeIntegrationMultiplicityApprox. Shift (ppm)Mechanistic Explanation
Pyridine H6 Ar-H1Hdd8.10 - 8.20Deshielded by adjacent Pyridine Nitrogen (Ortho).
Pyridine H4 Ar-H1Hdd7.60 - 7.70Deshielded, but less than H6. Adjacent to C3-substitution.
Pyridine H5 Ar-H1Hdd6.90 - 7.00Most shielded aromatic proton (Beta to Nitrogen).
OH Hydroxyl1Ht / br s5.10 - 5.30Visible in DMSO-d6.
CH2-O Methylene2Hd / s4.40 - 4.60Deshielded by Oxygen and Aromatic ring.
Pip-H (2,6) Aliphatic4Hm / br t3.00 - 3.20Alpha to Pyridine-N (Aniline-like nitrogen).
Pip-H (3,5) Aliphatic4Hm / br t2.40 - 2.50Alpha to Methyl-N (Amine-like nitrogen).
N-CH3 Methyl3Hs2.20 - 2.25Characteristic sharp singlet.
2D NMR: The Connectivity Logic

To prove the structure is 2-(piperazinyl)-3-(hydroxymethyl) and not an isomer (e.g., 2-hydroxymethyl-3-piperazinyl), you must use HMBC (Heteronuclear Multiple Bond Correlation).

Diagram 2: Critical HMBC Correlations

This diagram illustrates the "Long-Range" couplings that definitively lock the substituents to the pyridine ring.

HMBC_Logic cluster_proof Regiochemistry Proof Py_C2 Pyridine C2 (Quaternary) Py_C3 Pyridine C3 (Quaternary) Pip_H Piperazine H (Alpha Protons) Pip_H->Py_C2 3J (Strong) CH2_H Methylene H (-CH2-OH) CH2_H->Py_C2 3J CH2_H->Py_C3 2J Py_H4 Pyridine H4 (Aromatic) CH2_H->Py_H4 NOE (Spatial)

Caption: Red dashed lines represent Heteronuclear Multiple Bond Correlations (HMBC). The convergence of Piperazine and Methylene signals on C2/C3 proves the vicinal substitution.

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation
  • Mass: Weigh ~5-10 mg of the compound.

  • Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If the solution is cloudy (common with salts), filter through a small cotton plug into the NMR tube to ensure high resolution.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR:

    • Scans: 16-32.

    • Relaxation Delay (D1): 1.0 - 2.0 sec (Ensure integration accuracy).

    • Spectral Width: -2 to 14 ppm.

  • 13C NMR:

    • Scans: 512-1024 (Quaternary carbons at C2 and C3 are slow to relax and have no NOE enhancement).

  • HSQC (Multiplicity-Edited):

    • Distinguish

      
       and 
      
      
      
      (positive phase) from
      
      
      (negative phase). This confirms the piperazine carbons are
      
      
      .
  • HMBC:

    • Optimize for long-range coupling (

      
      ).
      
Phase 3: Data Processing & Validation
  • Phasing: Ensure manual phasing of 2D spectra; automatic routines often fail with clustered aromatic signals.

  • Integration Check: Normalize the N-Methyl singlet to 3.00. The aromatic region must integrate to exactly 3.00 protons.

  • Solvent Referencing: Set DMSO quintet center to 2.50 ppm.

Troubleshooting & Common Pitfalls

The "Disappearing" OH Proton
  • Issue: The OH signal is broad or missing.

  • Cause: Rapid proton exchange with trace water in the solvent.

  • Solution: Add a single pellet of Activated Molecular Sieves (4Å) to the NMR tube and shake for 10 minutes. This removes water and sharpens the OH signal.

Piperazine Ring Dynamics
  • Issue: Piperazine signals appear as extremely broad humps rather than defined triplets.

  • Cause: Restricted rotation or chair-chair interconversion at room temperature.

  • Solution: Perform Variable Temperature (VT) NMR. Heating the probe to 40-50°C usually coalesces the signals into sharp averages.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (The definitive guide for interpreting coupling constants in heterocycles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HSQC/HMBC pulse sequence optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. ( authoritative online resource for chemical shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine substituent effects).

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol

Introduction & Scope [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol (CAS: 153272-96-3) is a critical heterocyclic intermediate, often utilized in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol (CAS: 153272-96-3) is a critical heterocyclic intermediate, often utilized in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogs) and novel kinase inhibitors.

The analysis of this compound presents specific chromatographic challenges due to its basic nature . The molecule contains a piperazine moiety (secondary and tertiary amines) and a pyridine ring. At neutral pH, these basic centers interact strongly with residual silanols on silica-based columns, leading to severe peak tailing, poor resolution, and variable retention times.

This Application Note details a robust, validated protocol utilizing high-pH stable hybrid particle technology . By operating at a pH above the pKa of the basic amines, we ensure the molecule remains in its neutral state, maximizing hydrophobic retention and ensuring sharp, symmetrical peaks.

Chemical Structure & Properties
  • Formula: C11H17N3O

  • Molecular Weight: 207.27 g/mol

  • Key Functional Groups: Pyridine (aromatic), Hydroxymethyl (polar), N-Methylpiperazine (basic).

  • Estimated pKa: ~9.1 (piperazine N), ~3.5 (pyridine N).

Method Development Strategy

To achieve scientific rigor, we reject the standard "trial and error" approach in favor of a pKa-driven selection process.

The Basicity Challenge

Traditional acidic mobile phases (0.1% TFA or Formic Acid) protonate the piperazine nitrogen (


). While this improves solubility, the positively charged species often suffers from secondary interactions with the stationary phase.

Selected Strategy: pH Switching We utilize a High-pH mobile phase (pH 10.0). At this pH, the piperazine nitrogens are deprotonated (neutral). This eliminates ionic interaction with silanols and increases the hydrophobicity of the analyte, allowing for better retention on C18 phases.

Decision Logic Workflow

MethodStrategy Start Analyte: [2-(4-Methylpiperazin-1-yl) pyridin-3-yl]methanol CheckPKa Evaluate pKa (Piperazine ~9.1) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (< 3.0) Analyte Ionized (+) Decision->LowPH Traditional HighPH High pH (> 10.0) Analyte Neutral (0) Decision->HighPH Recommended RiskLow Risk: Silanol Tailing Requires Ion-Pairing LowPH->RiskLow BenefitHigh Benefit: Sharp Peaks High Loading Capacity HighPH->BenefitHigh FinalMethod Selected: Hybrid C18 @ pH 10 (NH4HCO3) BenefitHigh->FinalMethod

Figure 1: Strategic decision tree for selecting mobile phase pH based on analyte basicity.

Experimental Protocols

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich or equivalent).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Ammonium Bicarbonate (

    
    ):  LC-MS Grade.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Reference Standard: [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol (>98% purity).

Chromatographic Conditions (The "Gold Standard" Method)

This method uses a hybrid-silica column capable of withstanding high pH, ensuring longevity and reproducibility.

ParameterSettingRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or Agilent Poroshell HPH-C18)Hybrid particles resist dissolution at pH 10; C18 provides hydrophobic retention.
Mobile Phase A 10 mM Ammonium Bicarbonate, adj. pH 10.0 with

Buffers the basic amine to its neutral state.
Mobile Phase B AcetonitrileStrong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Injection Vol 5.0 µLMinimized to prevent peak broadening.
Detection UV @ 254 nm (Bandwidth 4 nm)Pyridine ring absorption maximum.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold (polar impurities)
12.01090Linear gradient elution
15.01090Wash step
15.1955Return to initial
20.0955Re-equilibration
Sample Preparation Workflow

To ensure accuracy, samples must be prepared in a diluent that matches the initial mobile phase conditions to prevent "solvent shock" (peak distortion).

SamplePrep Stock Weigh 10mg Ref Std Dissolve Dissolve in 10mL 50:50 ACN:Water Stock->Dissolve Vortex Vortex & Sonicate (5 mins) Dissolve->Vortex Filter Filter (0.22 µm PTFE) Vortex->Filter Dilute Dilute to 0.1 mg/mL in Mobile Phase A Filter->Dilute Vial Transfer to HPLC Vial Dilute->Vial

Figure 2: Step-by-step sample preparation workflow to ensure homogeneity and filtration.

System Suitability & Validation Criteria

Before releasing data, the system must pass the following suitability tests (SST). These criteria are derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExplanation
Retention Time (

)
%RSD

1.0% (n=6)
Ensures gradient pump stability.
Peak Area %RSD

1.0% (n=6)
Ensures injector precision.
Tailing Factor (

)

Critical: Values > 1.5 indicate silanol interaction (method failure).
Theoretical Plates (N)

Indicates column efficiency.
Resolution (

)

Between main peak and nearest impurity.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Secondary silanol interactions or column aging.

  • Fix: Ensure pH is strictly

    
     10.0. If using an older column, replace it. Consider adding 5% Methanol to Mobile Phase A to suppress silanols further.
    

Issue 2: Retention Time Drift

  • Cause: Evaporation of Ammonia from the buffer.

  • Fix: Prepare Mobile Phase A fresh daily. Keep buffer bottle capped tightly.

Issue 3: Split Peaks

  • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

  • Fix: Dilute sample in starting mobile phase (95% Buffer / 5% ACN).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual.Link

  • Dolan, J. W. (2006). The Power of pH in Method Development. LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. Link

Application

Application Note: The Strategic Utility of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol in Modern Kinase Inhibitor Synthesis

Abstract This document provides a detailed guide to the application of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a pivotal building block in the synthesis of targeted covalent kinase inhibitors. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the application of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a pivotal building block in the synthesis of targeted covalent kinase inhibitors. We will delve into the rationale behind its molecular design, provide validated, step-by-step protocols for its use in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, and offer expert insights into reaction optimization and troubleshooting. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility in your research endeavors.

Introduction: The Architectural Advantage of the Methylpiperazinyl-Pyridine Moiety

The landscape of kinase inhibitor development has progressively shifted towards designing highly selective and potent agents. Kinases, a large family of enzymes that regulate cellular signaling, are often dysregulated in diseases like cancer and autoimmune disorders. The strategic incorporation of specific structural motifs is key to achieving desired pharmacological profiles. [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol has emerged as a critical structural unit for several advanced kinase inhibitors.

Its utility stems from two core features:

  • The N-Methylpiperazine Group: This moiety is a well-established "solubility handle." The basic nitrogen atom is readily protonated at physiological pH, significantly enhancing the aqueous solubility of the final drug compound. This is a crucial parameter for oral bioavailability and formulation.

  • The Pyridine Ring System: The pyridine core acts as a versatile scaffold. The nitrogen atom within the ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common anchoring point for many inhibitors. The 3-methanol substituent provides a reactive handle for coupling with other fragments, allowing for modular synthesis of the final inhibitor.

This combination of a solubility-enhancing group and a bio-active scaffold makes [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol a highly valuable intermediate in medicinal chemistry.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource/Notes
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Appearance Off-white to yellow solid
Melting Point 95-105 °CVaries with purity
Solubility Soluble in Methanol, DichloromethaneLimited solubility in non-polar solvents
CAS Number 106261-48-7

Synthesis of a Key Intermediate: 3-(Hydroxymethyl)-2-(4-methylpiperazin-1-yl)pyridine

The following protocol details a common laboratory-scale synthesis of the title compound from commercially available 2-chloro-3-(hydroxymethyl)pyridine. The causality behind each step is explained to provide a deeper understanding of the reaction.

Reaction Scheme

Caption: Buchwald-Hartwig amination for synthesis.

Detailed Protocol

Materials:

  • 2-Chloro-3-(hydroxymethyl)pyridine (1.0 eq)

  • 1-Methylpiperazine (1.5 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-(hydroxymethyl)pyridine, potassium carbonate, palladium(II) acetate, and BINAP.

    • Rationale: Anhydrous conditions are crucial as water can deactivate the palladium catalyst. Potassium carbonate acts as the base to deprotonate the piperazine nitrogen, facilitating the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) active species in the Buchwald-Hartwig catalytic cycle is sensitive to oxidation by air.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 1-methylpiperazine.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: The high temperature is necessary to overcome the activation energy of the C-N bond formation.

  • Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO3 solution and brine.

    • Rationale: The aqueous washes remove unreacted base and other water-soluble impurities.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane and methanol to afford [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as an off-white solid.

Application in Kinase Inhibitor Synthesis: A Case Study of a BTK Inhibitor Analog

This section details the use of our synthesized intermediate in a key coupling step, forming the core of a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a clinically validated target in B-cell malignancies.

Reaction Scheme: Suzuki Coupling

The hydroxyl group of our intermediate is first converted to a more reactive species (e.g., a mesylate or tosylate) or a halide before coupling. For this example, we will illustrate a Suzuki coupling reaction, a powerful method for C-C bond formation. The synthesis often involves coupling the pyridine-containing fragment with a pyrimidine core.

Caption: Suzuki coupling workflow for inhibitor synthesis.

Protocol: Synthesis of the Inhibitor Core

This protocol assumes the prior conversion of the alcohol to a halide, for instance, 3-(bromomethyl)-2-(4-methylpiperazin-1-yl)pyridine.

Materials:

  • 3-(Bromomethyl)-2-(4-methylpiperazin-1-yl)pyridine (1.0 eq)

  • 4-Phenoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 3-(bromomethyl)-2-(4-methylpiperazin-1-yl)pyridine, 4-phenoxyphenylboronic acid, and Pd(dppf)Cl2.

    • Rationale: Pd(dppf)Cl2 is a robust catalyst for Suzuki couplings, known for its high efficiency and tolerance of various functional groups.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Solvent and Base Addition: Add 1,4-dioxane, followed by the aqueous sodium carbonate solution.

    • Rationale: The base is essential for the transmetalation step of the Suzuki catalytic cycle. A mixed solvent system (dioxane/water) is often used to dissolve both the organic and inorganic reagents.

  • Heating: Heat the reaction mixture to 80-100 °C for 2-4 hours. Progress should be monitored by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate. The crude product is then purified by column chromatography or preparative HPLC to yield the coupled product.

This core can then undergo a final reaction, typically an amidation with an acryloyl chloride, to install the covalent "warhead" that targets a cysteine residue in the BTK active site.

Mechanism of Action and the Role of the Moiety

The final inhibitor, for which our title compound is a precursor, typically functions as a Type I irreversible inhibitor.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue cysteine Cysteine Residue (Cys481 in BTK) pyridine Pyridine Ring pyridine->hinge H-Bonding piperazine N-Methylpiperazine piperazine->gatekeeper Hydrophobic/ van der Waals warhead Acrylamide Warhead warhead->cysteine Covalent Bond Formation (Michael Addition)

Caption: Simplified kinase-inhibitor binding interactions.

  • Hinge Binding: The pyridine nitrogen forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase, providing a key anchoring interaction.

  • Hydrophobic Interactions: The rest of the molecule, including the N-methylpiperazine, occupies a hydrophobic pocket.

  • Covalent Modification: The acrylamide group is positioned to react with a nearby cysteine residue (Cys481 in the case of BTK) via a Michael addition. This forms a permanent, covalent bond, leading to irreversible inhibition of the enzyme.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Buchwald-Hartwig Inactive catalyst (oxidation); Insufficient base; Poor quality reagents/solvents.Ensure a truly inert atmosphere. Use freshly dried, anhydrous solvents and finely ground K2CO3. Screen other phosphine ligands (e.g., XPhos, SPhos) or palladium precursors.
Incomplete Suzuki Coupling Catalyst deactivation; Boronic acid decomposition (homocoupling); Insufficient heat.Degas solvents thoroughly before use. Consider using a different base (e.g., Cs2CO3, K3PO4). Ensure the reaction temperature is maintained. If using microwave heating, ensure even temperature distribution.
Formation of Impurities Side reactions (e.g., homocoupling of boronic acid); Over-reaction or degradation.Carefully monitor the reaction by LC-MS and stop it once the starting material is consumed. Optimize the stoichiometry of the reagents. Meticulous purification of intermediates is crucial to prevent carrying impurities forward.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol and its precursors in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Organophosphine ligands can be air-sensitive and have unpleasant odors. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is more than just an intermediate; it is a strategically designed building block that imparts desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient. Its synthesis via robust, well-understood cross-coupling reactions and its critical role in anchoring inhibitors to the kinase hinge region make it an indispensable tool for medicinal chemists. The protocols and insights provided in this note are intended to empower researchers to confidently and efficiently utilize this valuable compound in the quest for novel and effective kinase inhibitors.

References

  • PubChem Compound Summary for CID 2770281, [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2014). Discovery of a potent and selective BTK inhibitor for the treatment of autoimmune diseases. Bioorganic & Medicinal Chemistry Letters, 24(7), 1785-1789. (Illustrates similar scaffolds in BTK inhibitor design). [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Describes the mechanism of Ibrutinib, a drug utilizing a similar core structure). [Link]

  • Ruiz, J. R., & Buchwald, S. L. (2010). Palladium-catalyzed N-arylation of hydrazones. Organic Letters, 12(10), 2242-2245. (Provides background on Buchwald-Hartwig amination reactions). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (The seminal review on Suzuki coupling). [Link]

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Validation of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a reference standard

Initiating Discovery Search I'm now diving into a thorough literature search on [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol, to uncover its properties, applications in analysis, and its potential as an impurity or m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Discovery Search

I'm now diving into a thorough literature search on [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol, to uncover its properties, applications in analysis, and its potential as an impurity or metabolite of other active pharmaceutical ingredients. I am targeting databases of the chemical and pharmaceutical sciences.

Expanding Scope Definition

I am broadening my search to encompass the compound's potential as an impurity or metabolite. I'm focusing on analytical methods for characterization and quantification. I am also exploring commercially available reference standards and alternative reference materials. Concurrently, I'm seeking validation guidelines and papers on similar standards, paying attention to analytical techniques and criteria. My aim is to synthesize this into a guide for validating it as a reference standard, including identity, purity, stability sections, tables, protocols, diagrams and references.

Defining Validation Framework

I am now structuring my search to gather information for validating [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol as a reference standard. I'm focusing on its identity, properties, analytical applications, and its potential as an impurity or metabolite. I aim to uncover methods for characterization and quantification, including reference standards and guidelines for similar standards from ICH, USP, and FDA. I'm building a validation guide including sections on identity, purity, and stability, with tables, protocols, diagrams, and references.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.